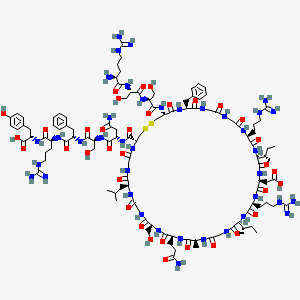
Iodure de 1-méthyl-4-(4-diéthylaminophénylazo)pyridinium
Vue d'ensemble
Description
Applications De Recherche Scientifique
MDEPAP has a wide range of applications in scientific research, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MDEPAP typically involves the reaction of 4-diethylaminobenzene diazonium salt with 1-methylpyridinium iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of MDEPAP .
Industrial Production Methods
In industrial settings, the production of MDEPAP may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes the preparation of raw materials, reaction monitoring, and purification steps to obtain high-purity MDEPAP suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
MDEPAP undergoes several types of chemical reactions, including:
Oxidation: MDEPAP can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using appropriate reducing agents to yield different reduced forms.
Substitution: MDEPAP can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of MDEPAP .
Mécanisme D'action
The mechanism of action of MDEPAP involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and conditions under which MDEPAP is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyphenethylamine (MDPEA): A compound with similar structural features but different applications.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychoactive properties, unlike MDEPAP.
3,4-Methylenedioxymethamphetamine (MDMA):
Uniqueness of MDEPAP
MDEPAP stands out due to its versatility and wide range of applications in various scientific fields. Its unique properties, such as its ability to act as a catalyst and its crystal microbalance properties, make it an essential tool for researchers and professionals .
Propriétés
IUPAC Name |
N,N-diethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N4.HI/c1-4-20(5-2)16-8-6-14(7-9-16)17-18-15-10-12-19(3)13-11-15;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXMWVQMHYGKQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559460 | |
| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74920-80-2 | |
| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















